2-(2-Ethylbutanamido)acetic acid

Description

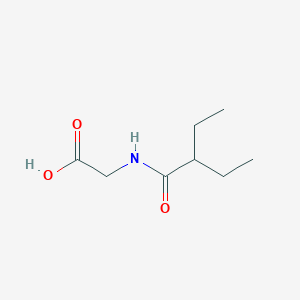

2-(2-Ethylbutanamido)acetic acid is a substituted acetic acid derivative characterized by a branched alkylamide substituent at the second carbon position. Structurally, it comprises an ethylbutanamide group (-NH-CO-C(CH₂CH₃)(CH₂CH₂)) attached to the α-carbon of the acetic acid backbone. The ethyl substituent likely enhances lipophilicity compared to simpler derivatives, influencing solubility and biological activity.

Properties

IUPAC Name |

2-(2-ethylbutanoylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-6(4-2)8(12)9-5-7(10)11/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBPOIJTBSCBSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Ethylbutanamido)acetic acid typically involves the reaction of 2-ethylbutanoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

2-(2-Ethylbutanamido)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(2-Ethylbutanamido)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is utilized in studies involving enzyme inhibition, protein modification, and metabolic pathways.

Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a model compound for studying amide-containing pharmaceuticals.

Industry: It is employed in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Ethylbutanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the carboxyl group can participate in ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

†Calculated based on molecular formula.

Key Observations :

- Branched vs.

- Halogenation Effects: The bromo-substituted analog (C₇H₁₂BrNO₃) exhibits higher molecular weight and altered reactivity due to the electronegative bromine atom, which may influence hydrogen-bonding patterns .

- Steric Hindrance: 2-Acetamido-3,3-dimethylbutanoic acid (C₈H₁₅NO₃) shares the same molecular weight as the target compound but features dimethyl groups that reduce conformational flexibility .

Hydrogen Bonding and Crystallography

Compounds like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid exhibit planar molecular geometries stabilized by O–H⋯O and C–H⋯O hydrogen bonds, forming chains parallel to the [111] crystallographic direction . While analogous data for this compound are unavailable, its carboxylic acid and amide groups suggest similar hydrogen-bonding capabilities. In contrast, halogenated derivatives (e.g., bromo-substituted analogs) may display weaker hydrogen bonds due to competing halogen interactions .

Biological Activity

2-(2-Ethylbutanamido)acetic acid, a derivative of acetic acid, has garnered attention due to its potential biological activities. This compound is structurally related to acetic acid, which is known for various therapeutic properties, including metabolic regulation and antimicrobial effects. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound features an amide functional group attached to the acetic acid backbone, which may influence its solubility and interaction with biological systems. The compound's CAS number is 98552-89-7, indicating its unique identity in chemical databases.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : It interacts with various biological targets, similar to other thiazole derivatives, which are known for their diverse biological activities such as antioxidant, analgesic, anti-inflammatory, and antimicrobial effects.

- Biochemical Pathways : This compound may activate or inhibit specific biochemical pathways and enzymes or modulate receptor activity within cells.

- Pharmacokinetics : The pharmacokinetic profile suggests that once administered, the compound's behavior in physiological systems can be unpredictable, potentially leading to varied therapeutic outcomes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on thiazole derivatives have shown efficacy against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential effectiveness.

Metabolic Effects

Acetic acid is recognized for its role in metabolic regulation. A systematic review highlighted that dietary acetic acid supplementation can significantly reduce fasting blood glucose (FBG) levels and triglycerides in individuals with type 2 diabetes . Given the structural relationship between acetic acid and this compound, it is plausible that the latter may exhibit similar metabolic benefits.

Case Studies

- Antidiabetic Potential : In a clinical trial involving dietary acetic acid supplementation, participants experienced significant reductions in plasma triglycerides and FBG levels . Although direct studies on this compound are lacking, these findings support further investigation into its potential as a therapeutic agent for metabolic disorders.

- Antimicrobial Testing : A study evaluating thiazole derivatives found that certain compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may warrant similar testing due to its structural characteristics.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.